3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Description
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXJYXIKLYQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 3-bromobenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-6-fluoro-1,3-benzothiazol-2-amine
- 2-amino-6-fluorobenzothiazole
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the benzothiazole ring enhances its reactivity and potential for forming diverse derivatives. Additionally, its benzamide moiety contributes to its biological activity, making it a valuable compound for various research applications .
Biological Activity
3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound classified under benzothiazole derivatives, which are known for their diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzothiazole moiety, which contributes to its biological activity. The presence of bromine and fluorine atoms enhances its reactivity, providing avenues for further modifications and derivative synthesis.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₈BrFN₂OS |
| Molecular Weight | 343.19 g/mol |
| CAS Number | 476297-69-5 |
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting essential enzymes such as DNA gyrase and dihydroorotase, leading to disruption in bacterial cell processes.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human leukemia cells. The IC50 values observed indicate potent cytotoxic effects.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| U-937 (leukemia) | 10.5 |
| A549 (lung cancer) | 20.0 |
The mechanism of action involves the inhibition of key enzymes required for DNA replication and cell division in bacteria and cancer cells. Specifically, the compound's interaction with DNA gyrase disrupts bacterial DNA supercoiling, while its effect on dihydroorotase impairs pyrimidine biosynthesis necessary for cell proliferation.
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery. For instance, a study comparing various benzothiazole compounds found that those with similar structural motifs exhibited varying degrees of biological activity, suggesting that small modifications can significantly impact efficacy .
Case Study Example:
In a comparative analysis involving multiple benzothiazole derivatives, this compound was found to be more effective than its analogs in inhibiting cancer cell proliferation, thereby underscoring the importance of structural specificity in drug design .
Q & A
Basic: What are the optimal synthetic routes for 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions starting with 6-fluoro-1,3-benzothiazol-2-amine. A common approach is coupling with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF under nitrogen. Reaction optimization includes:
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : - and -NMR confirm regiochemistry (e.g., fluorine at C6, bromine at C3) and amide bond formation.
- X-ray crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and intermolecular interactions (e.g., hydrogen bonds influencing packing) .
- Mass spectrometry : High-resolution MS validates molecular weight (expected: ~325.2 g/mol) and isotopic patterns from bromine/fluorine.
- IR spectroscopy : Confirms amide C=O stretch (~1650–1700 cm) and benzothiazole C-S/C-N vibrations .
Advanced: How to design experiments to evaluate its biological activity against cancer cell lines?
Methodological Answer:
- In vitro assays :
- Target identification :
- Perform kinase profiling or thermal shift assays to identify binding targets (e.g., EGFR, VEGFR).
- Use molecular docking (AutoDock, Schrödinger) guided by X-ray structures to predict interactions with active sites .
- Mechanistic studies :
- Flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis.
- Western blotting for apoptosis markers (caspase-3, PARP cleavage) .
Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50_{50}50)?
Methodological Answer:
- Purity validation : Re-analyze compound purity via HPLC (>98%) to rule out impurities affecting activity .
- Assay standardization :
- Use consistent cell passage numbers, serum conditions, and incubation times.
- Include positive controls (e.g., doxorubicin) across studies.
- Structural confirmation : Revisit X-ray/NMR data to verify regiochemistry; even minor positional isomers (e.g., bromine at C4 vs. C3) can drastically alter activity .
Advanced: What computational methods predict its reactivity and electronic properties?
Methodological Answer:
- Frontier orbital analysis : DFT calculations (Gaussian, ORCA) at B3LYP/6-31G* level reveal HOMO-LUMO gaps (~4–5 eV), indicating charge-transfer potential.
- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic/electrophilic sites (e.g., electron-deficient benzothiazole ring) for reaction planning .
- ADMET prediction : Tools like SwissADME assess bioavailability (LogP ~3.5) and metabolic stability (CYP450 interactions) .
Advanced: How to optimize substituents for enhanced bioactivity?
Methodological Answer:
- SAR studies :
- Replace bromine with Cl, NO, or CF to modulate electron-withdrawing effects.
- Introduce methoxy or morpholine groups at C4 of benzamide to improve solubility .
- Fragment-based design :
- Use crystallographic data (e.g., hydrogen bonds at benzothiazole N1) to guide substitutions.
- Synthesize analogs with pyridinylmethyl or sulfonyl groups for target-specific interactions .
Advanced: How does crystal packing influence its physicochemical properties?
Methodological Answer:
- Hydrogen bonding networks : X-ray data show N-H···N and C-H···F interactions stabilize the lattice, impacting solubility and melting point (~250–260°C) .
- Conformational analysis : Dihedral angles between benzothiazole and benzamide rings (e.g., 19–22°) affect π-π stacking and membrane permeability .
- Polymorph screening : Use solvent-drop grinding or temperature cycling to identify forms with improved dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
